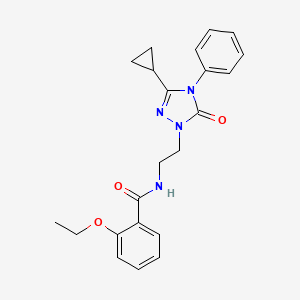
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its biological activity. The molecular formula is C24H23N6O2, with a molecular weight of 445.5 g/mol. The structural components include:
- Triazole moiety : Implicated in various biological activities.
- Ethoxybenzamide : Enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL depending on the specific derivative and structural modifications .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 8 | E. coli |
Anticancer Activity
The triazole scaffold has also been associated with anticancer properties. Studies have indicated that certain triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Research suggests that triazole derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition contributes to their antibacterial activity.
Case Studies
Case Study 1: Antibacterial Screening
A study evaluated a series of triazole derivatives for their antibacterial efficacy against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced the antibacterial potency of these compounds. The compound under discussion was among those that exhibited promising results in preliminary screenings .
Case Study 2: Anticancer Effects
In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and tested against human cancer cell lines. Results showed that specific modifications led to increased cytotoxicity compared to standard chemotherapeutics . The compound's structural features likely play a critical role in its mechanism of action.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-29-19-11-7-6-10-18(19)21(27)23-14-15-25-22(28)26(17-8-4-3-5-9-17)20(24-25)16-12-13-16/h3-11,16H,2,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZNXTCHXMTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














